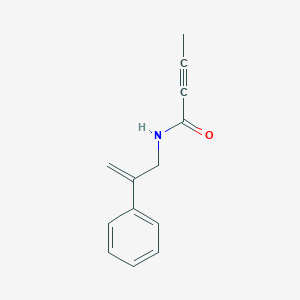
N-(2-Phenylprop-2-enyl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylprop-2-enyl)but-2-ynamide, also known as PBTA, is a chemical compound with potential applications in scientific research. PBTA is a derivative of but-2-ynamide and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
N-(2-Phenylprop-2-enyl)but-2-ynamide has potential applications in scientific research, particularly in the field of medicinal chemistry. N-(2-Phenylprop-2-enyl)but-2-ynamide has been shown to have antitumor and antiviral activity, making it a promising candidate for the development of new cancer and antiviral drugs. N-(2-Phenylprop-2-enyl)but-2-ynamide has also been investigated for its potential as a tool for studying protein-protein interactions.
Mecanismo De Acción
The mechanism of action of N-(2-Phenylprop-2-enyl)but-2-ynamide is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. This inhibition leads to the disruption of cellular processes and ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(2-Phenylprop-2-enyl)but-2-ynamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Phenylprop-2-enyl)but-2-ynamide inhibits the growth of cancer cells and viruses, suggesting that it has potential as an anti-tumor and antiviral agent. N-(2-Phenylprop-2-enyl)but-2-ynamide has also been shown to affect the activity of certain enzymes involved in DNA replication and transcription, which may contribute to its antitumor and antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-Phenylprop-2-enyl)but-2-ynamide is that it has shown promising results in vitro, indicating that it may have potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. N-(2-Phenylprop-2-enyl)but-2-ynamide is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, its mechanism of action is not well understood, which makes it difficult to determine its efficacy in vivo.
Direcciones Futuras
There are several future directions for N-(2-Phenylprop-2-enyl)but-2-ynamide research. One area of interest is the development of N-(2-Phenylprop-2-enyl)but-2-ynamide derivatives with improved antitumor and antiviral activity. Another area of interest is the investigation of N-(2-Phenylprop-2-enyl)but-2-ynamide as a tool for studying protein-protein interactions. Additionally, further research is needed to better understand the mechanism of action of N-(2-Phenylprop-2-enyl)but-2-ynamide and to determine its efficacy in vivo.
In conclusion, N-(2-Phenylprop-2-enyl)but-2-ynamide is a complex compound with potential applications in scientific research. Its synthesis method is complex and requires specialized equipment and expertise. N-(2-Phenylprop-2-enyl)but-2-ynamide has been shown to have antitumor and antiviral activity, and it has potential as a tool for studying protein-protein interactions. However, further research is needed to better understand its mechanism of action and to determine its efficacy in vivo.
Métodos De Síntesis
N-(2-Phenylprop-2-enyl)but-2-ynamide is synthesized through a multi-step process that involves the reaction of but-2-ynamide with phenylacetylene in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide and acidified to yield N-(2-Phenylprop-2-enyl)but-2-ynamide. The synthesis of N-(2-Phenylprop-2-enyl)but-2-ynamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Propiedades
IUPAC Name |
N-(2-phenylprop-2-enyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-3-7-13(15)14-10-11(2)12-8-5-4-6-9-12/h4-6,8-9H,2,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYIEPMTKKJZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B3007460.png)
![2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3007461.png)

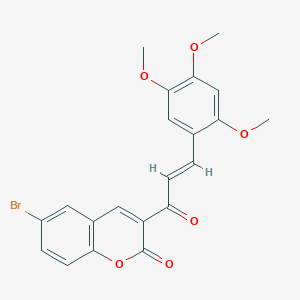
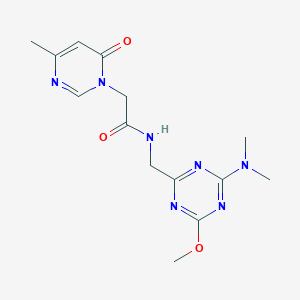
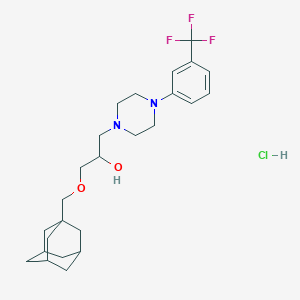

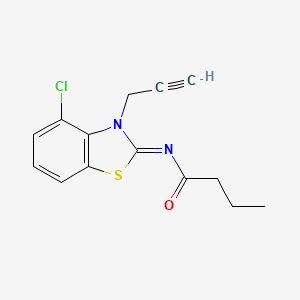
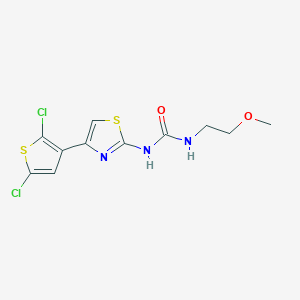
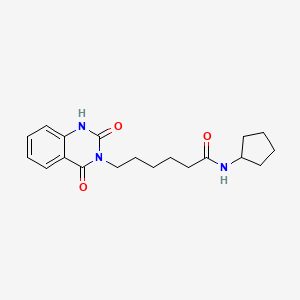
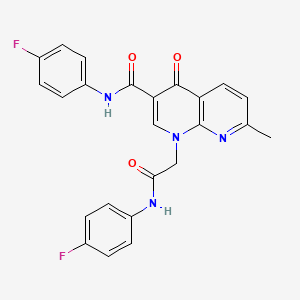
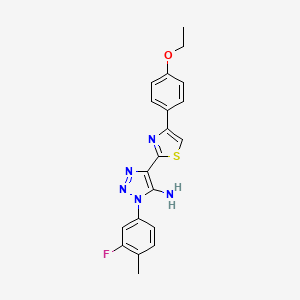
![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)